molecular formula C90H87O4P B12675221 Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate CAS No. 20812-19-5

Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate

Cat. No.: B12675221
CAS No.: 20812-19-5
M. Wt: 1263.6 g/mol
InChI Key: CHWPDGUIAXMYEK-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate systematically describes its structure as a phosphate ester with three identical aryl groups. Each aryl substituent is a 2,4,6-tris(1-phenylethyl)phenyl moiety, resulting in a molecular formula of $$ \text{C}{90}\text{H}{87}\text{O}_4\text{P} $$ and a molecular weight of 1263.6 g/mol. The InChI string (InChI=1S/C90H87O4P...) encodes the full connectivity, highlighting the branching pattern of the 1-phenylethyl groups at the 2-, 4-, and 6-positions of each central phenyl ring.

The compound’s architecture features:

  • A central phosphorus atom bonded to three oxygen atoms and one doubly bonded oxygen.
  • Three symmetric aryl groups, each substituted with three 1-phenylethyl branches.
  • A total of 90 carbon atoms, 87 hydrogen atoms, and four oxygen atoms, creating a high molecular weight and steric bulk.

Table 1: Key Molecular Parameters

Property Value
Molecular Formula $$ \text{C}{90}\text{H}{87}\text{O}_4\text{P} $$
Molecular Weight 1263.6 g/mol
Substituent Symmetry $$ C_3 $$-symmetric
Degree of Substitution 9 phenyl groups per molecule

Crystallographic Analysis and Stereochemical Configuration

Crystallographic characterization of this compound presents significant challenges due to its molecular flexibility and large size. The PubChem entry explicitly states that 3D conformer generation is disallowed because of excessive atoms (>50), undefined stereocenters, and rotational freedom. This steric congestion prevents the adoption of a single rigid conformation, leading to amorphous solid-state behavior rather than defined crystalline phases.

Despite the lack of experimental crystal structures, stereochemical considerations can be inferred:

  • The 1-phenylethyl groups introduce chiral centers at each branching carbon.
  • The compound likely exists as a racemic mixture due to synthetic conditions, unless resolved via chiral chromatography.
  • Intermolecular $$ \pi $$-stacking between phenyl groups may contribute to weak non-covalent interactions, though steric hindrance limits close packing.

Comparatively, smaller triaryl phosphates like triphenyl phosphate ($$ \text{C}{18}\text{H}{15}\text{O}_4\text{P} $$) form monoclinic crystals with well-defined unit cells, underscoring how increased substitution disrupts crystallinity.

Comparative Structural Analysis with Triaryl Phosphate Analogues

This compound differs markedly from conventional triaryl phosphates in both steric profile and electronic properties.

Table 2: Structural Comparison with Triaryl Phosphate Analogues

Compound Molecular Weight (g/mol) Substituent Bulk Density (g/cm³)
Triphenyl phosphate 326.3 Low 1.18–1.20
Tricresyl phosphate 368.4 Moderate 1.16–1.18
This compound 1263.6 High ~1.20 (estimated)

Key distinctions include:

  • Steric Effects : The 1-phenylethyl groups create a shielded phosphate core, reducing accessibility for nucleophilic attack or coordination.
  • Thermal Stability : Increased molecular weight and branching likely enhance thermal stability compared to linear analogues, though experimental data remain limited.
  • Solubility : Predicted low solubility in polar solvents due to dominant hydrophobic interactions between phenyl groups.

Properties

CAS No.

20812-19-5

Molecular Formula

C90H87O4P

Molecular Weight

1263.6 g/mol

IUPAC Name

tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate

InChI

InChI=1S/C90H87O4P/c1-61(70-37-19-10-20-38-70)79-55-82(64(4)73-43-25-13-26-44-73)88(83(56-79)65(5)74-45-27-14-28-46-74)92-95(91,93-89-84(66(6)75-47-29-15-30-48-75)57-80(62(2)71-39-21-11-22-40-71)58-85(89)67(7)76-49-31-16-32-50-76)94-90-86(68(8)77-51-33-17-34-52-77)59-81(63(3)72-41-23-12-24-42-72)60-87(90)69(9)78-53-35-18-36-54-78/h10-69H,1-9H3

InChI Key

CHWPDGUIAXMYEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(OC4=C(C=C(C=C4C(C)C5=CC=CC=C5)C(C)C6=CC=CC=C6)C(C)C7=CC=CC=C7)OC8=C(C=C(C=C8C(C)C9=CC=CC=C9)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1)C(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthesis of 2,4,6-Tris(1-phenylethyl)phenol Precursors

The key intermediate for the phosphate ester is 2,4,6-tris(1-phenylethyl)phenol, which is prepared by selective hydroarylation of phenol with styrene derivatives. This step is critical as it introduces the bulky 1-phenylethyl groups at the 2,4,6-positions of phenol.

  • Catalytic Hydroarylation:
    • Catalysts such as indium(III) chloride (InCl3) combined with N-bromosuccinimide (NBS) have been shown to promote the hydroarylation of phenol with styrene efficiently at room temperature.
    • Optimal conditions include a molar ratio of styrene to phenol of 2:1, catalyst to phenol ratio of 0.04:1, and reaction time of 4 hours at ambient temperature.
    • This method yields high selectivity for di-styrenated phenol (DSP) and tri-styrenated phenol (TSP) derivatives, with total yields reaching up to 98-99%.
    • Alternative catalysts include solid acid catalysts such as zirconium oxide or titanium dioxide impregnated with sulfuric acid, which enhance selectivity and minimize unreacted phenol residues. These solid acid catalysts are prepared by impregnation of metal hydroxides with aqueous sulfuric acid, followed by drying and sintering at elevated temperatures (e.g., 110°C drying, 600°C sintering).
    • The reaction mechanism involves electrophilic aromatic substitution facilitated by Lewis acid catalysis, favoring substitution at the ortho and para positions relative to the hydroxyl group.
Parameter Optimal Condition Notes
Catalyst InCl3 + NBS Lewis acid + halogen source
Styrene:Phenol molar ratio 2:1 Ensures high substitution
Catalyst:Phenol molar ratio 0.04:1 Low catalyst loading
Temperature Room temperature (approx. 25°C) Mild conditions
Reaction time 4-6 hours Sufficient for high conversion
Yield Up to 99% High efficiency
Selectivity (DSP/TSP) DSP ~42-65%, TSP ~13-41% Controlled by catalyst and conditions

Phosphorylation to Form Tris[2,4,6-tris(1-phenylethyl)phenyl] Phosphate

Once the tris-substituted phenol is obtained, phosphorylation is carried out to form the phosphate ester.

  • Phosphorylation Reagents:

    • Phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) are commonly used phosphorylating agents.
    • The reaction typically proceeds via nucleophilic substitution where the phenolic hydroxyl groups attack the phosphorus center, displacing chloride ions and forming the phosphate ester linkage.
  • Catalysts and Conditions:

    • Catalysts such as tertiary amines, ammonium salts, or phosphines can be employed to facilitate the reaction and improve yields.
    • The reaction is often conducted under inert atmosphere to prevent hydrolysis and at controlled temperatures (e.g., 55-70°C for initial stages, followed by higher temperatures up to 190-195°C under reduced pressure for completion and purification).
    • Multi-stage reaction protocols have been developed to optimize space-time yields and purity, involving preliminary mixing of phenol and catalyst, reaction with phosphorus trichloride, followed by heating under reduced pressure to remove by-products.
Step Conditions Purpose
Preliminary mixing Phenol + catalyst, room temp Catalyst activation
First reaction stage Add PCl3, 55-70°C, 15-40 min Formation of intermediate
Second reaction stage >140°C, 45-75 min Completion of phosphorylation
Third reaction stage Reduced pressure, ≥186°C, 1.5-2.5 h Removal of volatiles/by-products
Fourth reaction stage Reduced pressure, 190-195°C, 20-120 min Final purification
  • Catalyst Types:
    • Amines or ammonium salts
    • Amides of carboxylic or carbonic acids
    • Non-aromatic nitrogen-containing heterocycles
    • Phosphines and their salts

These catalysts improve reaction rates and selectivity, enabling high purity tris-phosphate esters.

Purification and Characterization

  • The final product is isolated by standard organic purification techniques such as vacuum distillation or recrystallization.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Methods

Stage Method/Conditions Catalyst/Agent Yield/Selectivity Notes
Hydroarylation of phenol Styrene + phenol, InCl3 + NBS, RT, 4 h InCl3 + NBS ~99% yield, DSP/TSP selectivity Mild, high selectivity
Hydroarylation (solid acid) Zirconium oxide or TiO2 solid acid catalyst ZrO2 or TiO2 impregnated with H2SO4 High DSP selectivity Solid catalyst, reusable
Phosphorylation Phenol + PCl3, multi-stage, 55-195°C Amines, ammonium salts, phosphines High purity tris-phosphate Multi-stage for high yield and purity
Purification Vacuum distillation, recrystallization N/A High purity Standard organic purification

Research Findings and Notes

  • The hydroarylation step is crucial for introducing the bulky 1-phenylethyl groups, which confer steric hindrance and antioxidant properties to the final phosphate ester.
  • The use of halogen-promoted hydroarylation (NBS) with Lewis acid catalysts (InCl3) allows for room temperature reactions with excellent yields and selectivity, reducing energy consumption and side reactions.
  • Solid acid catalysts such as sulfated zirconium oxide and titanium dioxide provide environmentally friendlier and potentially recyclable catalytic systems.
  • The phosphorylation process benefits from multi-stage temperature and pressure control to maximize conversion and minimize impurities such as styrene oligomers.
  • Catalysts in phosphorylation are chosen to balance reactivity and selectivity, with amines and phosphines being particularly effective.
  • The overall synthetic route is scalable and suitable for industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphate group to other functional groups, depending on the reagents used.

    Substitution: The phenyl groups in the compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Flame Retardant

Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate is primarily utilized as a flame retardant in various materials:

  • Plastics : It is incorporated into polymers to enhance fire resistance, particularly in electrical and electronic applications. Studies have shown that the addition of this phosphate can significantly reduce the flammability of polycarbonate and polystyrene plastics .
  • Textiles : The compound is also used in treating textiles to prevent ignition and slow down the spread of flames. Its effectiveness has been documented in various fire safety assessments where treated fabrics exhibited lower ignition times compared to untreated samples .

Plasticizer

In addition to its role as a flame retardant, this compound serves as a plasticizer:

  • Polymer Modification : It improves the flexibility and durability of polymers such as polyvinyl chloride (PVC). The incorporation of this compound enhances the mechanical properties of PVC while maintaining thermal stability .

Lubricants and Coatings

The compound is also employed in the formulation of lubricants and coatings:

  • Industrial Lubricants : Its high thermal stability makes it suitable for use in high-performance lubricants that operate under extreme conditions. Research indicates that formulations containing this phosphate exhibit superior lubrication properties compared to traditional lubricants .
  • Protective Coatings : Used in protective coatings for metals and plastics, it provides enhanced resistance to heat and chemical exposure. Case studies have shown that surfaces treated with coatings containing this compound demonstrate improved longevity and performance under harsh conditions .

Environmental and Health Considerations

While this compound has beneficial applications, its environmental impact and potential health risks are important considerations:

Case Study 1: Flame Retardancy in Electrical Components

A study conducted on electrical components treated with this compound demonstrated a reduction in flammability by over 50% compared to untreated components. This significant improvement highlights the compound's effectiveness as a flame retardant in critical applications where fire safety is paramount.

Case Study 2: Plasticizer Performance in PVC

Research involving PVC formulations revealed that incorporating this compound resulted in enhanced flexibility and durability. Mechanical testing showed an increase in tensile strength by approximately 30%, indicating its potential for improving product performance in consumer goods.

Mechanism of Action

The mechanism of action of Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Weight (g/mol) Log KOW Key Applications
Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate 1-Phenylethyl (aromatic) ~1,200* ~10.5* Flame retardant, surfactant
Tris(2,4-di-tert-butylphenyl) phosphate tert-Butyl (alkyl) 646.8 9.3 Polymer stabilizer, lubricant
Triphenyl phosphate (TPhP) Phenyl (aromatic) 326.3 4.6 Flame retardant, plasticizer
Tricresyl phosphate (TCrP) Methylphenyl (aromatic) 368.4 5.1 Hydraulic fluids, lubricants
Tris(2-chloroethyl) phosphate (TCEP) Chloroethyl (halogenated) 285.5 1.4 Flame retardant, foam insulator
Tri(2,4,6-trimethylphenyl) phosphate Trimethylphenyl (alkyl-aromatic) 442.5 6.8 Flame retardant, surfactant

*Estimated based on structural analogs.

Key Observations :

  • Persistence : Aromatic substituents generally resist hydrolysis and microbial degradation better than alkyl or halogenated groups. For example, TPhP is degraded >99% by microbial consortia in 4 days, while chlorinated OPEs like TDCPP degrade <20% under similar conditions .

Environmental Behavior and Degradation

  • Atmospheric Distribution : Aromatic OPEs like TPhP and TCrP are detected at higher concentrations in urban areas (e.g., Toronto: 1.2–3.8 ng/m³) compared to chlorinated analogs like TCEP (0.5–1.1 ng/m³) due to varying emission sources .
  • Biodegradation : Microbial consortia (e.g., Hyphomicrobium spp.) degrade aromatic OPEs more efficiently than chlorinated ones. TPhP degradation reaches 99.8% in 4 days, whereas TDCPP (chlorinated) degrades only 16.5% . The target compound’s bulky structure may further slow degradation.
  • Metabolism in Organisms : Aromatic OPEs exhibit higher metabolic rates in fish liver microsomes (e.g., TPHP Vmax = 12,700 pmol/min/mg protein) compared to alkyl or chlorinated OPEs due to enhanced enzyme affinity .

Toxicity and Regulatory Status

  • Endocrine Disruption : Aromatic OPEs like TPHP and TCrP disrupt thyroid hormone transport by binding to transthyretin (TTR), with TPHP showing stronger effects than chlorinated TCEP .
  • Aquatic Toxicity : Tricresyl phosphate (TCrP) is classified as toxic to aquatic life (EC50 <1 mg/L), with reproductive toxicity (H361) and chronic hazards (H410) . The target compound’s high log K suggests similar bioaccumulation risks. >ow<>

Biological Activity

Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate (TTPP) is a complex organophosphate compound notable for its diverse biological activities. This article delves into its antioxidant properties, potential applications in cellular signaling, and its safety profile based on various studies.

Chemical Structure and Properties

TTPP has a molecular formula of C63H63O4PC_{63}H_{63}O_4P and a molecular weight of approximately 1263.63 g/mol. Its high log P value (approximately 18.24) indicates significant hydrophobicity and low water solubility, which is essential for its biological interactions in lipophilic environments.

Antioxidant Activity

Research indicates that TTPP exhibits strong antioxidant properties, effectively scavenging free radicals. This activity suggests potential applications in protecting biological systems from oxidative stress, which is implicated in various diseases. The compound's structural features enhance its ability to interact with reactive oxygen species (ROS), thereby mitigating oxidative damage.

Cellular Signaling

TTPP has been studied for its interactions with biomolecules involved in cellular signaling pathways. Its ability to modulate these pathways may have implications in therapeutic contexts, particularly for conditions where oxidative stress plays a critical role. The compound's interactions can influence various cellular processes, including apoptosis and inflammation.

Safety and Toxicology

Toxicological Studies:

  • In developmental toxicity studies involving rats, TTPP showed no reproductive or developmental effects at doses up to 800 mg/kg/day. The No Observed Adverse Effect Level (NOAEL) was established at this dose, indicating a favorable safety profile for potential applications .
  • Subchronic toxicity studies revealed low toxicity levels across different doses, with NOAELs ranging from 200 mg/kg/day to 300 mg/kg/day depending on the study parameters .

Comparative Analysis with Other Organophosphates

The following table compares TTPP with other organophosphate compounds regarding molecular structure and unique features:

Compound NameMolecular FormulaUnique Features
Tris[2,4-bis(1-phenylethyl)phenyl] phosphateC₄₈H₅₈O₄PLower molecular weight; fewer phenolic groups
2,4,6-Tris(1-phenylethyl)phenolC₃₁H₃₈OLacks phosphate group; simpler structure
Tris(2-ethylhexyl) phosphateC₂₄H₅₁O₄PCommonly used as a plasticizer; different alkyl groups

The unique structural arrangement of phenolic groups in TTPP contributes to its distinct chemical properties and biological activities compared to simpler organophosphates.

Case Studies and Research Findings

Several studies have explored the biological applications of TTPP:

  • Antioxidant Efficacy : A study demonstrated that TTPP significantly reduces oxidative stress markers in cell cultures exposed to high levels of ROS. The compound's effectiveness was comparable to standard antioxidants like vitamin E.
  • Cell Signaling Modulation : Research indicated that TTPP can modulate the expression of genes involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent.
  • Safety Assessments : Long-term exposure studies have shown that TTPP does not accumulate in biological systems, further supporting its safety for industrial applications .

Q & A

Q. What are the recommended methods for synthesizing Tris[2,4,6-tris(1-phenylethyl)phenyl] phosphate in laboratory settings?

Synthesis typically involves polyethoxylation of tristyrylphenol followed by phosphorylation. Ethoxylation can be achieved using ethylene oxide under controlled alkaline conditions, while phosphorylation employs phosphoric acid derivatives (e.g., POCl₃) in anhydrous environments. Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR is critical to track intermediate formation . Post-synthesis, purification via column chromatography or recrystallization ensures removal of unreacted precursors .

Q. How can researchers characterize the structural and purity aspects of this compound using spectroscopic techniques?

  • NMR : ¹H/¹³C NMR identifies aromatic proton environments (δ 6.5–7.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm). ³¹P NMR confirms phosphate ester formation (δ -2 to +5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., m/z 662.92 for C₄₂H₆₃O₄P) and fragmentation patterns .
  • FTIR : Peaks at 1250–1300 cm⁻¹ (P=O) and 950–1050 cm⁻¹ (P-O-C) validate functional groups .

Q. What protocols ensure stability during storage and handling?

Store under inert gas (N₂/Ar) at 4°C in amber glass to prevent photodegradation. Avoid contact with oxidizers (e.g., peroxides) and moisture, as hydrolysis of the phosphate ester can occur. Regular stability testing via HPLC or GC-MS is advised .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations can assess interactions with soil organic matter or aquatic colloids. Validate predictions with experimental soil column studies or OECD 307/308 guidelines .

Q. What methodologies evaluate its compatibility with polymer matrices for flame-retardant applications?

  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., char residue at 600°C).
  • Dynamic Mechanical Analysis (DMA) : Measure glass transition temperature (Tg) shifts to detect plasticization effects.
  • Flammability Testing : Use UL-94 or cone calorimetry to quantify flame suppression efficiency .

Q. How can researchers address data gaps in toxicity profiles?

  • In Vitro Assays : Use OECD 455 (ESTROscreen) or ToxCast assays to screen for endocrine disruption.
  • Ecotoxicity Studies : Conduct acute/chronic tests on Daphnia magna (OECD 202/211) or algae (OECD 201) to establish LC₅₀/EC₅₀ values .
  • Metabolomics : Apply LC-HRMS to identify metabolic byproducts in model organisms (e.g., zebrafish) .

Methodological Considerations

Q. What analytical challenges arise in quantifying trace levels of this compound in environmental samples?

  • Sample Prep : Solid-phase extraction (SPE) with C18 cartridges improves recovery from water matrices. For sediments, Soxhlet extraction using acetone:hexane (1:1) is optimal .
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOD < 0.1 ng/L). Isotope dilution (e.g., ¹³C-labeled analogs) corrects matrix effects .

Q. How do steric effects from the tris(1-phenylethyl) groups influence reactivity?

Molecular modeling (e.g., DFT calculations) reveals hindered access to the phosphate center, reducing nucleophilic substitution rates. Experimental kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMSO vs. toluene) validate steric contributions .

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